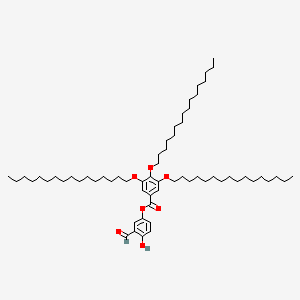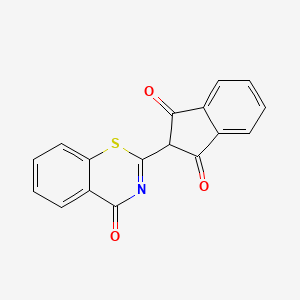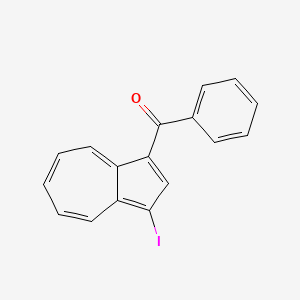![molecular formula C28H24N4 B12605188 3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) CAS No. 874991-10-3](/img/structure/B12605188.png)
3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) is a complex organic compound that features a pyrazole ring linked to two indole units. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) typically involves a multi-step process. One common method includes the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-indole in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
4,4’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar pyrazole core but different substituents, leading to distinct biological activities.
5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]thiazolidine-2,4-diones: These compounds share the pyrazole moiety but have different functional groups, affecting their chemical reactivity and applications.
Uniqueness
The uniqueness of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) lies in its dual indole structure linked to a pyrazole ring. This configuration provides a versatile platform for interacting with various biological targets and undergoing diverse chemical transformations, making it a valuable compound for research and development.
特性
CAS番号 |
874991-10-3 |
|---|---|
分子式 |
C28H24N4 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-methyl-3-[(1-methylindol-3-yl)-(5-phenyl-1H-pyrazol-4-yl)methyl]indole |
InChI |
InChI=1S/C28H24N4/c1-31-17-23(20-12-6-8-14-25(20)31)27(24-18-32(2)26-15-9-7-13-21(24)26)22-16-29-30-28(22)19-10-4-3-5-11-19/h3-18,27H,1-2H3,(H,29,30) |
InChIキー |
OYRXXISEJSJRFO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C5=C(NN=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)




![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)


![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)
![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

